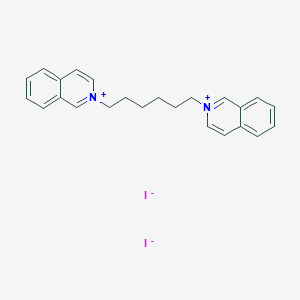
2,2'-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide is a dicationic ionic liquid with the molecular formula C24H26I2N2. This compound is known for its unique structure, which consists of two isoquinoline units connected by a hexane chain and iodide ions. It has a molecular weight of 596.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide typically involves the reaction of isoquinoline with 1,6-dibromohexane in the presence of a base, followed by the addition of potassium iodide to replace the bromide ions with iodide ions . The reaction conditions usually include:
Temperature: Room temperature to 80°C
Solvent: Acetonitrile or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ions are replaced by other nucleophiles like chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium chloride or sodium bromide in aqueous solution
Major Products Formed
Oxidation: Isoquinoline derivatives with oxidized functional groups
Reduction: Reduced isoquinoline derivatives
Substitution: Isoquinoline derivatives with different halide ions
Wissenschaftliche Forschungsanwendungen
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt cell membranes in microorganisms, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure with pyrrole units instead of isoquinoline.
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Similar hexane chain but different functional groups.
Uniqueness
2,2’-(Hexane-1,6-diyl)bis(isoquinolin-2-ium) iodide is unique due to its isoquinoline units, which provide distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H26I2N2 |
|---|---|
Molekulargewicht |
596.3 g/mol |
IUPAC-Name |
2-(6-isoquinolin-2-ium-2-ylhexyl)isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C24H26N2.2HI/c1(7-15-25-17-13-21-9-3-5-11-23(21)19-25)2-8-16-26-18-14-22-10-4-6-12-24(22)20-26;;/h3-6,9-14,17-20H,1-2,7-8,15-16H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SKBWCVHLMBMJOF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCCCC[N+]3=CC4=CC=CC=C4C=C3.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


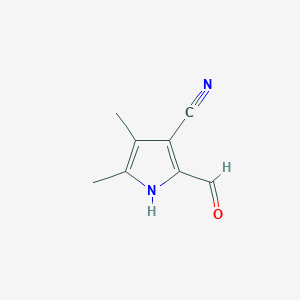
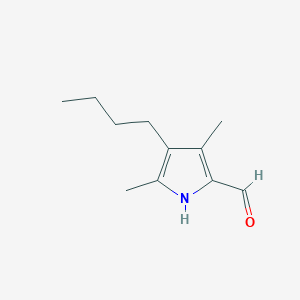
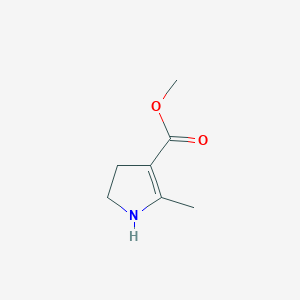


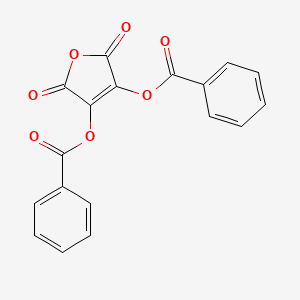
![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
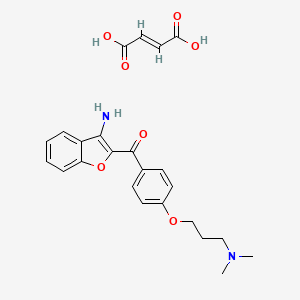


![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)



